molecular formula C11H13F3N2Si B594866 5-(Trifluoromethyl)-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1261365-59-6

5-(Trifluoromethyl)-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B594866
CAS No.: 1261365-59-6
M. Wt: 258.319
InChI Key: FNUJUBLSTKUWMI-UHFFFAOYSA-N
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Description

“5-(Trifluoromethyl)-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine” is a chemical compound that is part of the trifluoromethylpyridine (TFMP) family . TFMP and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Synthesis Analysis

The synthesis of “this compound” and other TFMP derivatives generally involves two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of “this compound” contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .

Scientific Research Applications

Applications in Heterocyclic Compound Synthesis

5-(Trifluoromethyl)-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine and its derivatives are significant in the synthesis of heterocyclic compounds, which are pivotal in industrial, biological, and medicinal domains. The ability of these compounds to act as intermediates in various reactions aids in synthesizing complex structures with potential biological activities. For instance, they play a crucial role in the formation of chromeno[2,3-b]pyridines, known for their diverse biological and medicinal properties (Ryzhkova et al., 2023).

Involvement in Pyridine Derivative Formation

The trifluoromethyl group in such compounds can participate in complex reactions leading to the formation of pyridine derivatives. These derivatives have applications in synthesizing pesticides and other agrichemicals, highlighting the compound's importance in the agricultural sector (Lu Xin-xin, 2006).

Utility in Anticancer Research

The compound's framework is beneficial in synthesizing novel heterocyclic compounds with a wide spectrum of biological activities, including potential anticancer properties. The formation of novel C–N and C–C bond formations paves the way for designing anticancer agents, showcasing the compound's significance in pharmaceutical research (Mallisetty et al., 2023).

Role in Organic Synthesis

In organic synthesis, the compound and its derivatives facilitate various reactions, such as deprotonative functionalization, which are critical in synthesizing complex organic molecules. This underscores its utility in synthetic chemistry and material science (Shigeno et al., 2019).

Future Directions

The future directions of “5-(Trifluoromethyl)-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine” and other TFMP derivatives are promising. The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future .

Properties

IUPAC Name

trimethyl-[5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2Si/c1-17(2,3)9-7-4-5-15-10(7)16-6-8(9)11(12,13)14/h4-6H,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNUJUBLSTKUWMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=C2C=CNC2=NC=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40679052
Record name 5-(Trifluoromethyl)-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261365-59-6
Record name 5-(Trifluoromethyl)-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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